molecular formula C17H19ClN4O2 B2972359 N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034575-83-0

N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2972359
CAS No.: 2034575-83-0
M. Wt: 346.82
InChI Key: HEXHZKDFIVYPSX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at the 1-position (linked to a 3-chlorophenyl moiety) and a 2-methylpyrimidin-4-yloxy group at the 3-position.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-19-8-7-16(20-12)24-15-6-3-9-22(11-15)17(23)21-14-5-2-4-13(18)10-14/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXHZKDFIVYPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2}, with a molecular weight of 359.8 g/mol. The structure includes a piperidine ring substituted with a chlorophenyl group and a pyrimidinyl ether, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2}
Molecular Weight359.8 g/mol
CAS Number2640822-08-6

The compound primarily interacts with Protein Kinase B (PKB or Akt) , exhibiting ATP-competitive inhibition. This action influences the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial in regulating cell growth and survival.

Biochemical Pathways

  • Inhibition of CDK2 : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in cancer cells.
  • Modulation of Signaling Pathways : By inhibiting PKB, it alters downstream signaling pathways that are pivotal for tumor growth.

Biological Activity and Efficacy

Research indicates that this compound demonstrates promising cytotoxic effects against various cancer cell lines, including myeloma and leukemia:

  • Cytotoxicity Studies : In vitro assays have shown that the compound significantly reduces cell viability in cancer cell lines at micromolar concentrations.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on multiple myeloma cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.

Pharmacokinetics

The pharmacokinetic profile suggests rapid metabolism and clearance in vivo, which may limit oral bioavailability but enhances its potential for intravenous administration. Further studies are needed to optimize dosage forms for clinical applications.

Research Findings

Recent studies have focused on the structural activity relationship (SAR) of similar compounds to elucidate their biological activities. For instance:

  • Molecular Docking Studies : Computational analyses using iGemdock software have predicted favorable interactions between the compound and target proteins involved in cancer progression.

Summary of Findings

The following table summarizes key findings from recent research related to this compound:

Study FocusFindings
CytotoxicityEffective against myeloma and leukemia cell lines
Mechanism of ActionInhibition of PKB and CDK2; modulation of PI3K pathway
PharmacokineticsRapid clearance; low oral bioavailability
Molecular InteractionsFavorable docking scores with target proteins

Comparison with Similar Compounds

N-(3-Chlorophenyl)-4-(2-oxo-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 3 in )

  • Key Differences : Replaces the pyrimidinyloxy group with a benzimidazol-2-one moiety.
  • Synthesis Yield : 83%, indicating robust synthetic feasibility compared to other analogs .
  • Activity : Likely targets 8-oxoguanine DNA glycosylase (OGG1) due to benzimidazolone’s role in enzyme inhibition. The absence of pyrimidine may reduce kinase affinity compared to the main compound.

(R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(2-oxoquinolin-3-yl)piperidine-1-carboxamide ()

  • Key Differences: Features indazole and quinoline substituents, increasing molecular weight (675.28 g/mol) and complexity.
  • Pharmacokinetics : The hydrochloride salt enhances solubility, but the larger size may limit blood-brain barrier penetration compared to the main compound’s simpler structure .

Pyrimidine-Containing Analogs

Sulfonamido β-Lactamase Inhibitors ()

  • Key Differences : Incorporates a sulfonamide group and 3-chlorobenzyl ether.
  • Synthesis Yield : 11% (final step), suggesting lower efficiency than the main compound’s straightforward carboxamide coupling .
  • Activity : Targets β-lactamases, whereas the main compound’s pyrimidinyloxy group may favor kinase or protease inhibition.

Pyrimidinyl Urea Herbicides ()

  • Key Differences : Includes nitro (e.g., 2,6-dinitro) or chloro-methoxy substituents on pyrimidine.
  • Application : Optimized for herbicidal activity (e.g., N-(4-((5-chloro-2,6-dimethoxy-4-pyrimidinyl)oxy)-3-chlorophenyl)-2,6-dimethyl-1-piperidinethiocarboxamide). The main compound’s methyl and chlorophenyl groups may instead favor pharmaceutical use .

Chlorophenyl-Substituted Carboxamides

Ethyl N-(3-chlorophenyl)carbamate ()

  • Key Differences : Simpler carbamate structure lacking the piperidine-pyrimidine scaffold.
  • Activity : Likely serves as an intermediate; absence of piperidine and pyrimidine reduces target specificity compared to the main compound.

Key Findings and Implications

  • Synthetic Feasibility : The main compound’s carboxamide coupling (analogous to ) likely offers higher yields than multi-step syntheses (e.g., ’s 11% yield).
  • Target Selectivity : The pyrimidinyloxy group may confer kinase or protease affinity, distinguishing it from benzimidazolone-based OGG1 inhibitors () and sulfonamide antibiotics ().
  • Application Potential: Unlike herbicidal pyrimidinyl ureas (), the main compound’s substituents suggest pharmaceutical relevance, pending further pharmacological validation.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, and what critical reaction conditions should be optimized?

The synthesis typically involves coupling the piperidine and pyrimidine moieties via nucleophilic substitution or amide bond formation. Key steps include:

  • Amide coupling : Use carbodiimide reagents (e.g., EDC·HCl) with HOBt for activating carboxylic acid intermediates, as demonstrated in analogous carboxamide syntheses .
  • Solvent selection : Dichloromethane (DCM) or DMF under inert atmospheres to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or LC-MS.
  • Safety : Handle chlorinated intermediates and pyrimidine derivatives with gloves, goggles, and fume hoods due to potential toxicity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting NMR/LC-MS data be resolved?

  • 1H/13C NMR : Confirm regiochemistry of the chlorophenyl and pyrimidine substituents. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • LC-MS : Verify molecular weight and purity (>95%). Discrepancies between calculated and observed masses may indicate impurities or degradation products.
  • X-ray crystallography : For absolute stereochemical confirmation, as applied to structurally related piperidine-carboxamides .
  • Resolution of conflicts : Repeat experiments under standardized conditions (e.g., deuterated solvent purity, calibration standards) .

Q. What are the key safety considerations during handling and storage of this compound based on its reactive functional groups?

  • Hazards : Potential toxicity (H300/H313 codes for oral/skin exposure) due to chlorophenyl and pyrimidine groups .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a ventilated fume hood. Avoid inhalation of fine powders.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Incompatible with strong oxidizers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the coupling reaction between the piperidine and pyrimidine moieties?

  • Variables : Investigate temperature (20–80°C), stoichiometry (1:1 to 1:2 ratio), and catalyst loading (e.g., DMAP).
  • Response surface methodology (RSM) : Maximize yield while minimizing byproducts. Use software tools (e.g., JMP, Minitab) for factorial design .
  • Validation : Confirm optimized conditions with triplicate runs and statistical analysis (p < 0.05) .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with co-crystallized ligands .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Addressing discrepancies : Refine docking parameters (e.g., solvation effects) or perform molecular dynamics (MD) simulations to account for protein flexibility.

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on the pyrimidine and chlorophenyl groups?

  • Pyrimidine modifications : Substitute 2-methyl with bulkier groups (e.g., ethyl, cyclopropyl) to assess steric effects.
  • Chlorophenyl variations : Test meta- vs. para-chloro isomers or replace Cl with F/CF3 for electronic effects.
  • Assays : Use enzyme inhibition (IC50) and cellular viability (MTT) assays to correlate structural changes with activity .

Q. What analytical methodologies resolve contradictions between in vitro enzyme inhibition and cellular assay results?

  • Permeability assays : Measure cellular uptake via LC-MS or fluorescent tagging.
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions.
  • Metabolite analysis : Identify intracellular degradation products using LC-MS/MS .

Q. How to develop a scalable purification protocol that maintains stereochemical integrity during large-scale synthesis?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) for enantiomeric resolution.
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What metabolomics approaches identify major phase I/II metabolites in preclinical models?

  • In vitro systems : Incubate with liver microsomes or hepatocytes to simulate Phase I (CYP450) and Phase II (UGT) metabolism.
  • LC-HRMS : Detect metabolites with high mass accuracy. Use software (e.g., Compound Discoverer) for pathway mapping.
  • Isotope labeling : Track metabolic fate using 13C/14C-labeled compound .

Q. How can cryo-EM or X-ray crystallography validate target engagement when biochemical assays are ambiguous?

  • X-ray crystallography : Co-crystallize the compound with the target protein (e.g., kinase) to resolve binding modes. Requires high-quality crystals (≥1.5 Å resolution) .
  • Cryo-EM : Suitable for large complexes (e.g., membrane proteins). Use single-particle analysis to map ligand density.

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